

4'-Nitrobenzanilide molecular weight and formula

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Compound of Interest

Compound Name: 4'-Nitrobenzanilide

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An In-Depth Technical Guide to 4'-Nitrobenzanilide

This technical guide provides a comprehensive overview of the chemical and physical properties of **4'-Nitrobenzanilide**, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular and Physical Properties

4'-Nitrobenzanilide is a chemical compound with the IUPAC name N-(4-nitrophenyl)benzamide^{[1][2]}. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C13H10N2O3	[1][2][3][4]
Molecular Weight	242.23 g/mol	[1][2][3][4]
Exact Mass	242.0691 g/mol	[1][3]
CAS Registry Number	3393-96-2	[1][2]
Appearance	White to orange to green powder/crystal	[4][5][6]
Melting Point	202-204 °C	[4][5][6][7]
Elemental Analysis	C: 64.46%, H: 4.16%, N: 11.56%, O: 19.81%	[3]

Experimental Protocols

Synthesis of 4'-Nitrobenzanilide

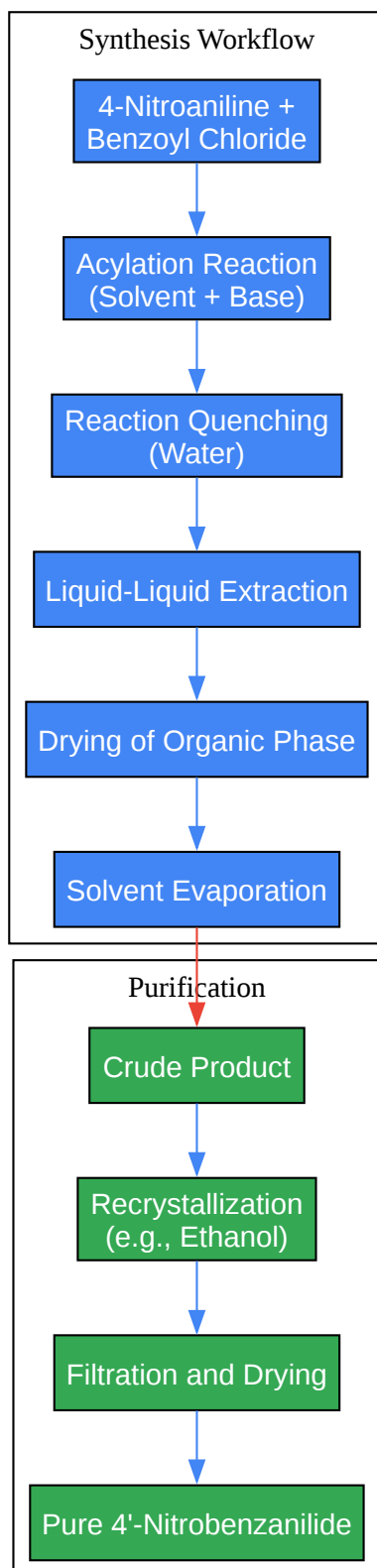
A common method for the synthesis of **4'-Nitrobenzanilide** involves the acylation of 4-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- 4-Nitroaniline
- Benzoyl chloride
- Pyridine or aqueous sodium hydroxide
- Dichloromethane or other suitable solvent
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, dissolve 4-nitroaniline in a suitable solvent such as dichloromethane.
- Add a stoichiometric equivalent of a base, such as pyridine, to the solution.
- Cool the mixture in an ice bath.
- Slowly add benzoyl chloride dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude **4'-Nitrobenzanilide** from a suitable solvent (e.g., ethanol) to yield the purified product.



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Figure 1. Synthesis and purification workflow for **4'-Nitrobenzanilide**.

Analytical Characterization

The purity and identity of synthesized **4'-Nitrobenzanilide** can be confirmed using various analytical techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **4'-Nitrobenzanilide**.[\[8\]](#)

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., Newcrom R1) is effective.[\[8\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[\[8\]](#)
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of **4'-Nitrobenzanilide**.
- Procedure:
 - Prepare a standard solution of **4'-Nitrobenzanilide** of known concentration in the mobile phase.
 - Prepare the sample solution by dissolving the synthesized product in the mobile phase.
 - Inject the standard and sample solutions into the HPLC system.
 - The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of volatile components and impurities.[\[9\]](#)

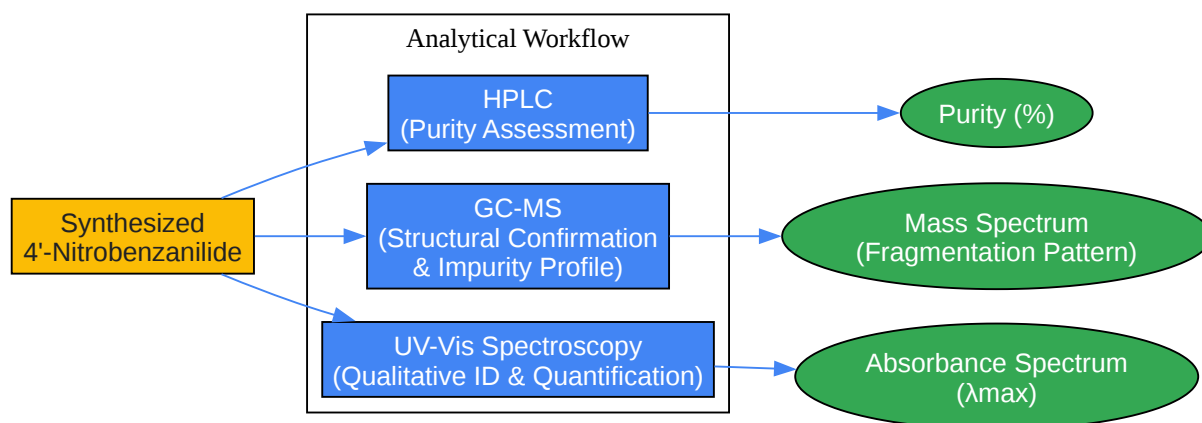
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column.

- Carrier Gas: Helium at a constant flow rate.
- Injector and Oven Program: An appropriate temperature program is developed to ensure the separation of all components. The injector temperature should be high enough to ensure volatilization without degradation.
- Mass Spectrometry: Typically operated in electron ionization (EI) mode. The resulting mass spectrum will provide a molecular ion peak and a fragmentation pattern characteristic of **4'-Nitrobenzanilide**.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for qualitative identification and quantitative analysis based on absorbance.^[9]

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Solvent: A suitable UV-grade solvent that does not absorb in the region of interest (e.g., acetonitrile or cyclohexane).
- Procedure:
 - Prepare a dilute solution of the sample in the chosen solvent.
 - Scan the absorbance of the solution across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
 - For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λ_{max} .



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Figure 2. Analytical workflow for the characterization of **4'-Nitrobenzanilide**.

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